molecular formula C20H21N3OS B2820285 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 2034383-28-1

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2820285
CAS No.: 2034383-28-1
M. Wt: 351.47
InChI Key: QBIQTKBMNJQTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a useful research compound. Its molecular formula is C20H21N3OS and its molecular weight is 351.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound has been a focal point in the synthesis of various heterocyclic compounds, showcasing its versatility in chemical reactivity. A notable study by Katritzky et al. (2000) highlights the synthesis of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines through reactions involving succindialdehyde or glutaraldehyde, benzotriazole, and N-phenylethylenediamine. This process yielded various 1-phenyl-5-substituted derivatives, demonstrating the compound's utility in generating structurally diverse libraries (Katritzky et al., 2000). Similarly, Roman (2013) utilized a ketonic Mannich base for alkylation and ring closure reactions, further underscoring the compound's applicability in synthesizing a wide range of compounds, including dithiocarbamates, thioethers, and various cyclic structures (Roman, 2013).

Novel Synthetic Routes and Derivatives

Research also delves into novel synthetic routes for creating sulfonylated furans or imidazo[1,2-a]pyridines, as demonstrated by Cui et al. (2018), who developed an efficient three-component reaction. This method exemplifies the compound's role in facilitating the preparation of derivatives with significant functional group tolerance and efficiency, further enriching the chemical arsenal available for synthetic chemistry (Cui et al., 2018).

Photophysical Properties

Volpi et al. (2017) explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterizing their absorption and fluorescence spectra. This study not only highlights the compound's significance in developing materials with large Stokes' shifts but also its potential in tuning quantum yields based on structural modifications, paving the way for its application in luminescent materials and possibly in optoelectronic devices (Volpi et al., 2017).

Properties

IUPAC Name

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-20(11-13-25-17-6-2-1-3-7-17)22-12-10-16(14-22)23-15-21-18-8-4-5-9-19(18)23/h1-9,15-16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIQTKBMNJQTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.